

In Vitro Activity of Antitubercular Agent-44 Against Mycobacterium tuberculosis: A Technical Overview

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Compound of Interest		
Compound Name:	Antitubercular agent-44	
Cat. No.:	B15135301	Get Quote

An in-depth guide for researchers and drug development professionals on the potent anti-mycobacterial agent, compound 21b (**Antitubercular agent-44**), an aryl fluorosulfate-based inhibitor.

This technical document provides a comprehensive analysis of the in vitro activity of the novel antitubercular candidate, formerly referred to as "**Antitubercular agent-44**" and identified as compound 21b in its seminal publication. This agent belongs to a new class of aryl fluorosulfate compounds and has demonstrated significant promise in the preclinical stages of tuberculosis drug discovery.

Quantitative Efficacy and Cytotoxicity Profile

Compound 21b has been evaluated for its inhibitory activity against Mycobacterium tuberculosis and its cytotoxic effect on mammalian cell lines. The key quantitative data are summarized below.

Table 1: In Vitro Activity of Compound 21b ("Antitubercular agent-44")



Compound	Target Organism/Cell Line	Assay Type	Result
21b	Mycobacterium tuberculosis H37Rv	Minimum Inhibitory Concentration (MIC)	0.06 μM[1][2][3][4]
21b	HEK293T (human kidney)	Cytotoxicity	No cytotoxicity observed[1][2][3][4]
21b	HepG2 (human liver)	Cytotoxicity	No cytotoxicity observed[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro efficacy and safety profile of "Antitubercular agent-44" (21b).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of compound 21b against Mycobacterium tuberculosis H37Rv was determined using a standardized broth microdilution method.

- Bacterial Strain and Culture Conditions:M. tuberculosis strain H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumindextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C.
- Assay Procedure:
 - The compound was serially diluted in 7H9 broth in a 96-well microplate.
 - A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final inoculum of approximately 5 x 105 CFU/mL and added to each well.
 - The microplates were incubated at 37°C for 7-14 days.
 - The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.



Cytotoxicity Assay

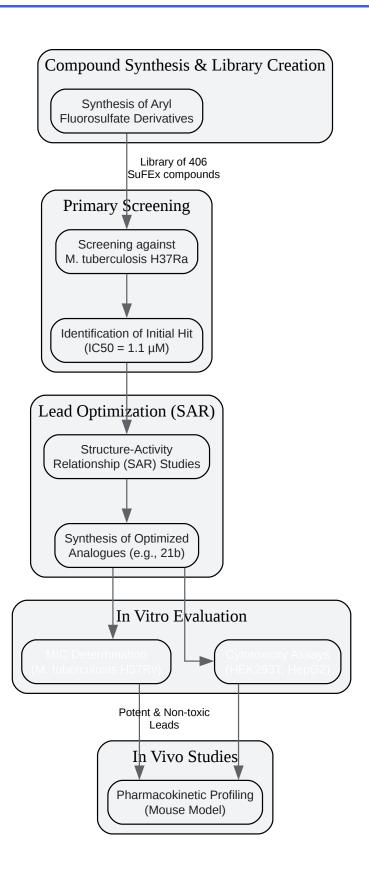
The cytotoxic potential of compound 21b was evaluated against human embryonic kidney (HEK293T) and human liver (HepG2) cell lines.

- Cell Lines and Culture Conditions: HEK293T and HepG2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
- Assay Procedure:
 - Cells were seeded into 96-well plates and allowed to adhere overnight.
 - The compound was added to the wells at various concentrations.
 - After a 72-hour incubation period, cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay.
 - The absence of a significant reduction in cell viability at the tested concentrations indicated no cytotoxicity.

Visualized Workflows and Postulated Mechanisms Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the general workflow for the initial in vitro assessment of novel antitubercular agents like compound 21b.





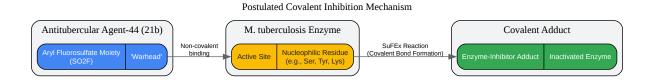
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General workflow for the discovery and in vitro evaluation of compound 21b.



Postulated Mechanism of Action

While detailed mechanism of action studies for compound 21b are currently underway, the aryl fluorosulfate moiety is known to act as a covalent inhibitor.[2] It is hypothesized that this "warhead" engages in a Sulfur (VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid residues within the active site of an essential mycobacterial enzyme.



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Hypothesized covalent modification of a target enzyme by an aryl fluorosulfate.

This covalent modification leads to the irreversible inactivation of the target enzyme, thereby disrupting an essential biological pathway in M. tuberculosis and leading to bacterial death. The high potency and low cytotoxicity of compound 21b suggest a high degree of selectivity for its mycobacterial target over host cell proteins. Further studies are required to identify the specific molecular target of this promising antitubercular agent.

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